molecular formula C12H9BO2S B024773 Dibenzothiophene-4-boronic acid CAS No. 108847-20-7

Dibenzothiophene-4-boronic acid

Cat. No. B024773
M. Wt: 228.08 g/mol
InChI Key: GOXNHPQCCUVWRO-UHFFFAOYSA-N
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Patent
US08367850B2

Procedure details

4.52 g (10.0 mmol) of 3-(triphenylen-2-yl)phenyl trifluoromethanesulfonate, 3.0 g (13.0 mmol) of 4-dibenzothiopheneboronic acid, 0.46 g (0.5 mmol) of Pd2 (dba)3, 0.82 g (2.0 mmol) of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 12.7 g (60.0 mmol) of K3PO4 and 150 mL of toluene and 15 mL of water were charged in a 250 mL round bottom flask. The reaction mixture was heated up to reflux under nitrogen for overnight. The reaction mixture was cooled and the organic extracts were purified by column chromatography and recrystallization. 4.3 g (88%) of white solid was obtained as product which was confirmed by proton NMR.
Name
3-(triphenylen-2-yl)phenyl trifluoromethanesulfonate
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]2[CH:30]=[CH:29][C:28]3[C:27]4[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=4)[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:15]=3[CH:14]=2)[CH:8]=1)(=O)=O.[CH:33]1[C:41]2[C:40]3[CH:42]=[CH:43][CH:44]=[CH:45][C:39]=3[S:38][C:37]=2[C:36](B(O)O)=[CH:35][CH:34]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C1(C)C=CC=CC=1>[CH:14]1[C:15]2[C:16]3[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:22]3[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:28]=2[CH:29]=[CH:30][C:13]=1[C:9]1[CH:8]=[C:7]([C:36]2[C:37]3[S:38][C:39]4[CH:45]=[CH:44][CH:43]=[CH:42][C:40]=4[C:41]=3[CH:33]=[CH:34][CH:35]=2)[CH:12]=[CH:11][CH:10]=1 |f:3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
3-(triphenylen-2-yl)phenyl trifluoromethanesulfonate
Quantity
4.52 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(=CC=C1)C1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC=C(C=2SC3=C(C21)C=CC=C3)B(O)O
Name
Quantity
0.82 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
K3PO4
Quantity
12.7 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.46 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic extracts were purified by column chromatography and recrystallization

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3C3=CC=CC=C3C12)C=1C=C(C=CC1)C1=CC=CC2=C1SC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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